

Amine-PEG4-Desthiobiotin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Amine-PEG4-Desthiobiotin**

Cat. No.: **B11828140**

[Get Quote](#)

For Immediate Release

This technical guide provides an in-depth overview of **Amine-PEG4-Desthiobiotin**, a versatile tool for researchers, scientists, and drug development professionals. This document outlines its chemical properties, and applications, and provides detailed experimental protocols for its use in affinity purification and as a component in Proteolysis Targeting Chimeras (PROTACs).

Core Compound Data

Amine-PEG4-Desthiobiotin is a functionalized molecule combining a desthiobiotin moiety with a four-unit polyethylene glycol (PEG) spacer terminating in a primary amine. This structure provides a key advantage in various biochemical applications. The desthiobiotin allows for reversible binding to streptavidin, while the hydrophilic PEG spacer enhances solubility and reduces steric hindrance. The terminal amine group enables covalent conjugation to other molecules.

Property	Value	Reference
CAS Number	2306109-91-9	[1] [2]
Molecular Weight	432.56 g/mol	[1] [2]
Chemical Formula	C20H40N4O6	[1] [2]

Applications in Research and Drug Development

Amine-PEG4-Desthiobiotin is primarily utilized in two key areas:

- **Affinity Purification:** The desthiobiotin tag facilitates the capture of biotinylated molecules onto streptavidin-coated supports. Unlike the strong interaction between biotin and streptavidin, the desthiobiotin-streptavidin bond is readily reversible under mild conditions, allowing for the gentle elution of the target molecule and its binding partners.^[3] This "soft release" is critical for preserving the native structure and function of proteins and protein complexes.^[3]
- **PROTAC Development:** As a PEG-based linker, **Amine-PEG4-Desthiobiotin** can be used in the synthesis of PROTACs.^{[1][4]} PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of that protein by the proteasome.^{[1][4]} The PEG linker component of **Amine-PEG4-Desthiobiotin** provides the necessary spacing and flexibility for the two ends of the PROTAC to effectively engage their respective protein targets.

Experimental Protocols

The following are detailed methodologies for key experiments involving **Amine-PEG4-Desthiobiotin**.

Protocol 1: Labeling of a Target Protein with Amine-PEG4-Desthiobiotin

This protocol describes the covalent attachment of **Amine-PEG4-Desthiobiotin** to a target protein containing accessible carboxyl groups (e.g., on aspartic or glutamic acid residues or the C-terminus) using a carbodiimide crosslinker such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Materials:

- Target protein in a suitable amine-free buffer (e.g., MES buffer, pH 4.7-5.5)
- **Amine-PEG4-Desthiobiotin**

- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- DMSO (Dimethyl sulfoxide)
- Desalting columns

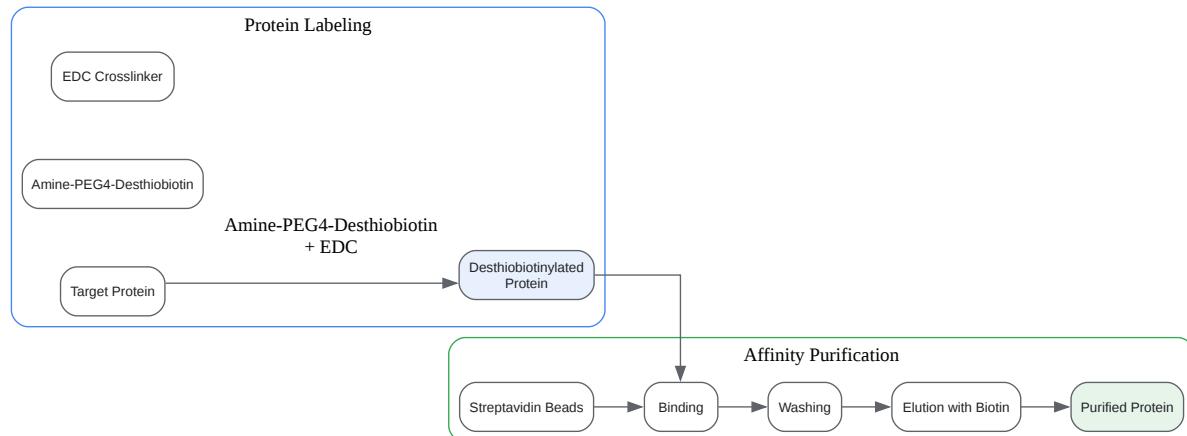
Procedure:

- Prepare a stock solution of **Amine-PEG4-Desthiobiotin**: Dissolve **Amine-PEG4-Desthiobiotin** in DMSO to a final concentration of 50 mM. For example, dissolve 1 mg of the reagent in 46 μ L of DMSO.[\[5\]](#)
- Prepare the protein sample: Ensure the protein solution is at a concentration between 0.2 and 2 mg/mL in an amine-free buffer at pH 4.7-5.5.[\[4\]](#)
- Add **Amine-PEG4-Desthiobiotin** to the protein solution: Add the desired volume of the **Amine-PEG4-Desthiobiotin** stock solution to the protein solution. The optimal molar ratio of reagent to protein should be determined empirically, but a 15-fold molar excess is a good starting point.
- Prepare and add EDC: Immediately before use, prepare a 10 mM solution of EDC in the same buffer as the protein. Add the EDC solution to the protein-reagent mixture.
- Incubation: Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.[\[5\]](#)
- Remove excess reagent: Use a desalting column to separate the labeled protein from unreacted **Amine-PEG4-Desthiobiotin** and EDC.

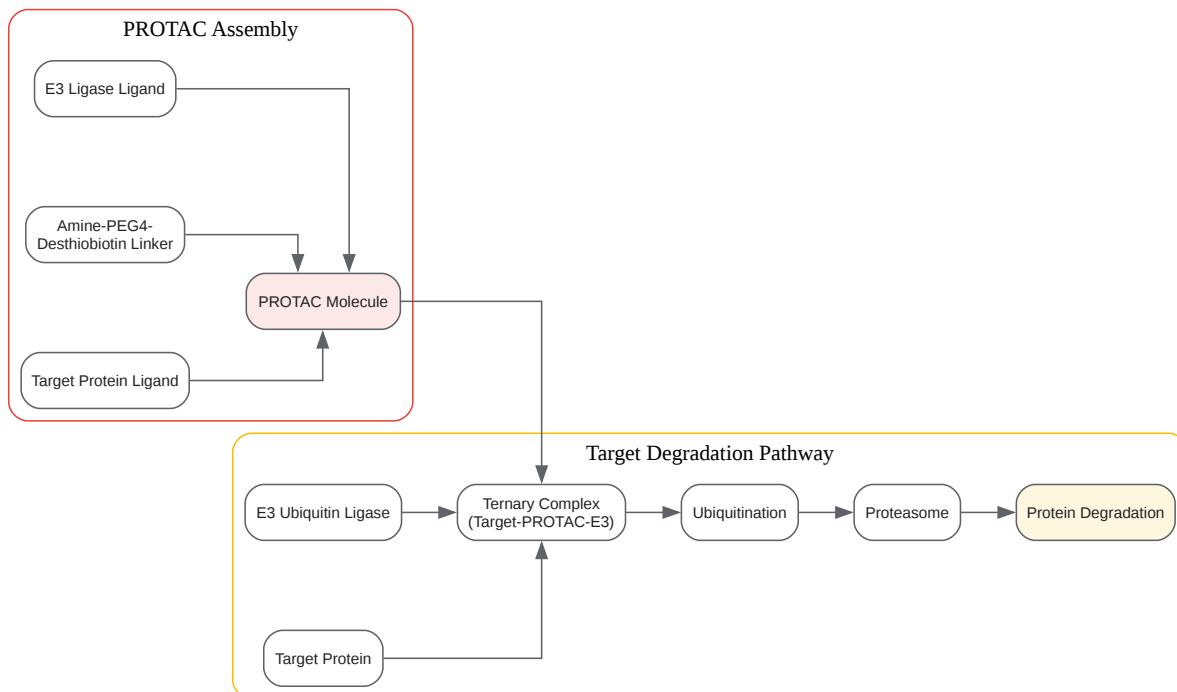
Protocol 2: Affinity Purification using Desthiobiotinylated Protein

This protocol outlines the steps for capturing the desthiobiotin-labeled protein on a streptavidin resin and its subsequent elution.

Materials:


- Desthiobiotin-labeled protein
- Streptavidin-conjugated magnetic beads or agarose resin
- Binding/Wash Buffer (e.g., 1X TBST)
- Elution Buffer (Binding/Wash Buffer containing a high concentration of free biotin, e.g., 5 mM)

Procedure:


- Prepare the streptavidin resin: Wash the streptavidin beads with Binding/Wash Buffer to remove any storage preservatives.[6]
- Bind the labeled protein: Incubate the desthiobiotin-labeled protein with the prepared streptavidin beads for 30-60 minutes at room temperature with gentle rotation.
- Wash away unbound proteins: Pellet the beads using a magnet or centrifugation and discard the supernatant. Wash the beads three times with Binding/Wash Buffer to remove non-specifically bound proteins.[6]
- Elute the captured protein: Resuspend the beads in Elution Buffer and incubate for 10-15 minutes at room temperature with gentle mixing. The free biotin in the elution buffer will compete with the desthiobiotinylated protein for binding to streptavidin, releasing the labeled protein.
- Collect the eluate: Pellet the beads and carefully collect the supernatant containing the purified protein.

Visualizing Experimental Workflows

The following diagrams illustrate the key processes described in this guide.

[Click to download full resolution via product page](#)

Caption: Workflow for labeling a target protein with **Amine-PEG4-Desthiobiotin** and subsequent affinity purification.

[Click to download full resolution via product page](#)

Caption: Conceptual overview of the role of a linker like **Amine-PEG4-Desthiobiotin** in the formation and mechanism of action of a PROTAC.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Amine-PEG4-Desthiobiotin | Benchchem [benchchem.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. epicypher.com [epicypher.com]
- To cite this document: BenchChem. [Amine-PEG4-Desthiobiotin: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b11828140#amine-peg4-desthiobiotin-cas-number-and-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com